1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC9667959
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H23N3O3 |
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Molecular Weight | 329.4 g/mol |
IUPAC Name | 1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C18H23N3O3/c19-17(23)14-6-8-20(9-7-14)18(24)15-10-16(22)21(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H2,19,23) |
Standard InChI Key | IDXBUSRDAMEALB-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide, reflects its hybrid structure:
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A pyrrolidin-5-one ring substituted at the 1-position with a benzyl group.
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A piperidine-4-carboxamide unit connected via a carbonyl linkage to the pyrrolidine’s 3-position.
Table 1: Key Structural Descriptors
The benzyl group introduces hydrophobicity, while the carboxamide and keto groups enhance hydrogen-bonding potential, critical for target binding .
Stereochemical Considerations
Computational models predict a planar conformation for the pyrrolidone ring, with the benzyl substituent adopting an equatorial orientation to minimize steric strain. The piperidine ring’s chair conformation positions the carboxamide group axially, optimizing intermolecular interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide typically involves multi-step reactions:
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Formation of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid:
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Benzylamine reacts with maleic anhydride to form a pyrrolidinone intermediate, followed by oxidation.
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Coupling with Piperidine-4-carboxamide:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Pyrrolidinone Synthesis | Benzylamine, Maleic Anhydride, Δ | 72 |
Oxidation | , Fe(II) Catalyst | 85 |
Amide Coupling | EDC, HOBt, DMF, RT | 68 |
Yields are optimized using polar aprotic solvents (e.g., DMF) and coupling agents like EDC/HOBt .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for purity assessment:
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NMR (400 MHz, DMSO-): δ 7.28–7.35 (m, 5H, Ar-H), 4.52 (s, 2H, CH-Ph), 3.81–3.89 (m, 1H, pyrrolidine CH), 3.42–3.51 (m, 2H, piperidine CH) .
Applications in Drug Development
Lead Optimization
The compound’s balanced logP (-0.2) and hydrogen-bonding capacity make it a viable candidate for CNS-targeted therapies. Structural modifications, such as fluorination of the benzyl group, could enhance blood-brain barrier permeability.
Patent Landscape
While no patents directly claim 1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide, derivatives of pyrrolidinone-piperidine hybrids are protected in applications ranging from neurodegenerative disease to cancer therapeutics .
Future Research Directions
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Synthetic Optimization: Explore biocatalytic routes to improve enantioselectivity.
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Target Identification: Screen against kinase and GPCR panels to elucidate mechanisms.
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ADMET Profiling: Assess pharmacokinetics in preclinical models.
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